N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves a series of condensation reactions. The starting materials often include indole derivatives and hydrazides, which undergo condensation under specific conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final compound. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency .
Chemical Reactions Analysis
N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can be compared with other indole derivatives, such as:
- 3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide .
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C32H27N3O2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C32H27N3O2/c36-30(27-22-32(27,24-14-6-2-7-15-24)25-16-8-3-9-17-25)34-33-29-26-18-10-11-19-28(26)35(31(29)37)21-20-23-12-4-1-5-13-23/h1-19,27,37H,20-22H2 |
InChI Key |
ASNMIGLZCLBEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(N(C5=CC=CC=C54)CCC6=CC=CC=C6)O |
Origin of Product |
United States |
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